molecular formula C15H17N5O2S2 B13363217 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13363217
M. Wt: 363.5 g/mol
InChI Key: BTPUENQHWUTNGO-UHFFFAOYSA-N
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Description

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolothiadiazole family, known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple stepsThe key steps include cyclization reactions facilitated by reagents such as phosphorus oxychloride (POCl3) and various free fatty acids . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, green chemistry approaches, such as using ultrasonic irradiation, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-[1-(Methylsulfonyl)-3-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(Methylsulfonyl)-3-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it has been shown to disrupt membrane integrity in fungal cells, leading to cell death . Additionally, it may inhibit enzymes critical for cell survival, such as shikimate dehydrogenase in bacteria .

Properties

Molecular Formula

C15H17N5O2S2

Molecular Weight

363.5 g/mol

IUPAC Name

3-(1-methylsulfonylpiperidin-3-yl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H17N5O2S2/c1-24(21,22)19-9-5-8-12(10-19)13-16-17-15-20(13)18-14(23-15)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3

InChI Key

BTPUENQHWUTNGO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4

Origin of Product

United States

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